

Application Note: Precision Quantification of Lamivudine (3TC) via Stability-Indicating HPLC

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Compound of Interest

Compound Name: *Lamivudine Acid*

CAS No.: *173602-25-0*

Cat. No.: *B1674444*

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Executive Summary

This guide details the development and validation of a robust HPLC protocol for the quantification of Lamivudine (3TC). Unlike standard hydrophobic drugs, Lamivudine presents unique challenges due to its high polarity (

) and basicity (

).^[1] Standard C18 methods often fail due to "void volume elution" (poor retention) or peak tailing caused by silanol interactions.^[1]

This protocol utilizes a high-aqueous stable C18 chemistry combined with a pH-controlled buffer system to ensure sufficient retention (

), sharp peak symmetry, and separation from known impurities (e.g., salicylic acid in combination therapies or synthesis enantiomers).^[1]

Physicochemical Profiling & Method Strategy

The Polarity Challenge

Lamivudine is a nucleoside analogue.[1][2] Its hydrophilic nature means it prefers the mobile phase over the stationary phase in standard Reversed-Phase (RP) chromatography.[1]

- Risk: If the organic modifier (Methanol/Acetonitrile) is too high (>10%), Lamivudine will elute near the void volume (), making integration unreliable and validation impossible.
- Solution: We employ a mobile phase with 95% aqueous buffer. This requires a column resistant to "phase collapse" (dewetting), such as a polar-embedded C18 or a high-density bonded C18 designed for 100% aqueous conditions.[1]

pH and Ionization Logic

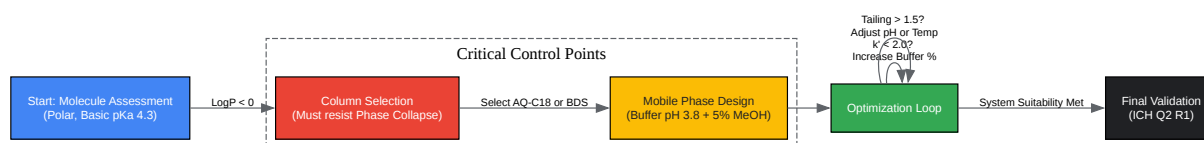
Lamivudine has a

of approximately 4.3 (protonation of the cytosine moiety).

- Operating at pH 3.8 (Recommended): At this pH, the molecule is partially protonated.[1] While neutral molecules typically retain better on C18, operating near the pKa with a high ionic strength buffer (Ammonium Acetate) improves peak shape by masking free silanols on the column surface, which would otherwise bind the protonated amine and cause tailing.

Method Development Workflow

The following diagram outlines the critical decision pathways for optimizing this method.



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Figure 1: Decision matrix for Lamivudine method development, highlighting the critical need for phase-collapse resistant columns due to high aqueous requirements.

Detailed Experimental Protocol

Instrumentation & Materials[1][3][4]

- HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump preferred).
- Detector: UV-Vis or PDA set to 270 nm (Lambda max for Lamivudine).[1]
- Column: Agilent Zorbax Eclipse Plus C18 or Thermo Hypersil BDS C18 (250 mm x 4.6 mm, 5 μ m).[1]
 - Alternative: Phenomenex Luna C18(2) if higher carbon load is needed.[1]
- Reagents: HPLC Grade Methanol, Ammonium Acetate, Glacial Acetic Acid, Milli-Q Water.[1]

Preparation of Solutions

Buffer Solution (0.025 M Ammonium Acetate, pH 3.8):

- Dissolve 1.9 g of Ammonium Acetate in 900 mL of Milli-Q water.
- Adjust pH to 3.8 ± 0.05 using Glacial Acetic Acid.[1]
- Dilute to 1000 mL with water.
- Filter through a 0.45 μ m nylon membrane filter.[1]

Mobile Phase:

- Mix 950 mL of Buffer Solution with 50 mL of Methanol (95:5 v/v).
- Note: Do not use high percentages of Acetonitrile; it may cause Lamivudine to elute in the void volume.[1]

Standard Stock Solution (1 mg/mL):

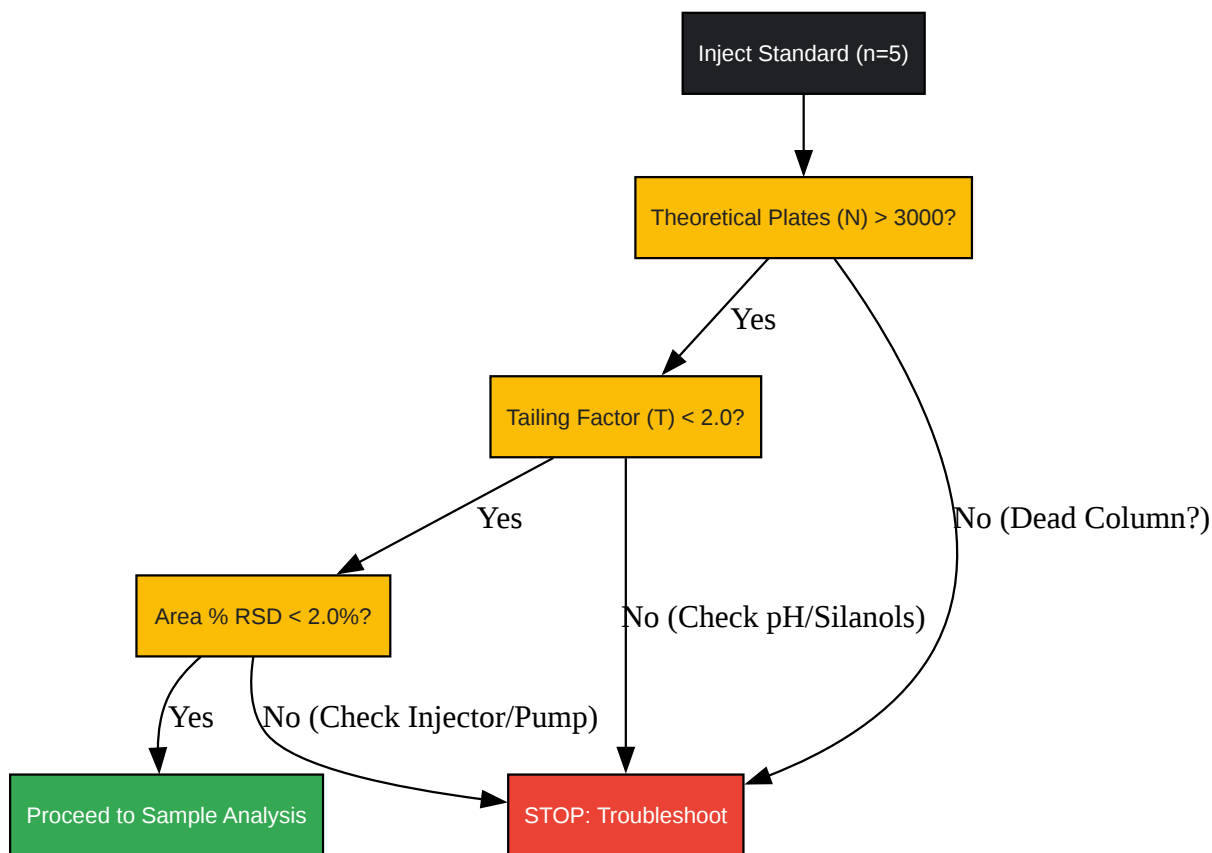
- Weigh 25 mg of Lamivudine Reference Standard.[1]
- Transfer to a 25 mL volumetric flask.
- Dissolve in Mobile Phase (sonicate for 5 mins).
- Make up to volume.[1][3]

Chromatographic Conditions

Parameter	Setting	Rationale
Flow Rate	1.0 mL/min	Standard backpressure balance.
Injection Vol	10 - 20 μ L	Optimize based on detector sensitivity.
Column Temp	35°C	Slightly elevated temp improves mass transfer and peak shape.[1]
Wavelength	270 nm	Maximum absorbance for Lamivudine.[1][4]
Run Time	10 - 15 min	Lamivudine typically elutes at 5-7 min.[1]
Elution Mode	Isocratic	Gradient not required for single analyte; improves reproducibility.[1]

System Suitability & Troubleshooting Logic

Before running samples, the system must pass specific criteria to ensure data integrity.



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Figure 2: System Suitability Protocol. Mandatory checks before batch processing to ensure regulatory compliance.

Troubleshooting Common Issues

- Early Elution ($R_t < 3$ min): The mobile phase is too strong.[1] Reduce Methanol to 2% or switch to a column with higher carbon load (e.g., 15% carbon load).
- Peak Tailing: Indicates silanol interaction.[1] Ensure Buffer pH is 3.[1][5]8. If problem persists, add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker.[1]
- Baseline Noise: Ammonium acetate can degrade over time.[1] Prepare fresh buffer daily.[1]

Validation Parameters (ICH Q2(R1))

The following acceptance criteria are derived from standard pharmaceutical validation protocols.

Validation Parameter	Methodology	Acceptance Criteria
Specificity	Inject Placebo (excipients) and Mobile Phase.[1]	No interference at Lamivudine retention time.[1][4]
Linearity	5 levels (e.g., 10, 20, 30, 40, 50 µg/mL).[1]	
Accuracy (Recovery)	Spike samples at 80%, 100%, 120%.[1]	Mean recovery 98.0% – 102.0%.[1]
Precision (Repeatability)	6 injections of 100% concentration.	% RSD ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">2.0%.[1][3][6]
LOD / LOQ	Based on Signal-to-Noise (S/N).	LOD (S/N 3:1); LOQ (S/N 10:1).[1]
Robustness	Change Flow (±0.1 mL), pH (±0.2 units).[1]	System suitability remains within limits.

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- [To cite this document: BenchChem. \[Application Note: Precision Quantification of Lamivudine \(3TC\) via Stability-Indicating HPLC\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1674444/docs#application-note-precision-quantification-of-lamivudine-3tc-via-stability-indicating-hplc\]](#)

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